molecular formula C21H21NO5S2 B3729921 N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide

N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide

Cat. No. B3729921
M. Wt: 431.5 g/mol
InChI Key: RFRFOAPVWPTEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide, also known as MDPB, is a sulfonamide compound that has been widely studied for its potential use in scientific research. MDPB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Mechanism of Action

N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide binds to the active site of CA IX and blocks its enzymatic activity. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA II and CA XII. N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has also been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide in lab experiments is its selectivity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer. However, N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide. One area of interest is the development of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide-based anti-cancer drugs. Researchers are also investigating the use of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide as a tool for studying the role of CA IX in cancer. Additionally, there is interest in exploring the potential use of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide as an antibiotic, given its activity against a variety of bacteria. Finally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide and its potential applications in a variety of scientific fields.

Scientific Research Applications

N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer. CA IX plays a key role in regulating pH in tumor cells, and its inhibition has been shown to have anti-tumor effects. N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has been shown to selectively inhibit CA IX, making it a promising candidate for the development of anti-cancer drugs.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-15-13-20(28(23,24)19-7-5-4-6-8-19)16(2)21(14-15)29(25,26)22-17-9-11-18(27-3)12-10-17/h4-14,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRFOAPVWPTEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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